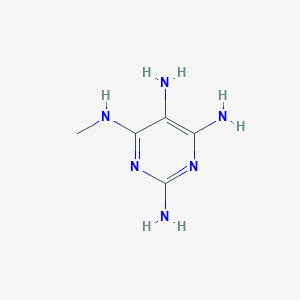
N4-Methylpyrimidine-2,4,5,6-tetraamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N4-Methylpyrimidine-2,4,5,6-tetraamine, also known as metepa, is a chemical compound that has gained attention in scientific research due to its unique properties. It is a tetraamine derivative of pyrimidine and has a molecular formula of C6H14N6. Metepa is a white crystalline powder that is soluble in water and has a melting point of 231-233°C.
Wirkmechanismus
Metepa acts as a bidentate ligand, meaning it can bind to a metal ion at two different sites. The nitrogen atoms in the tetraamine chain of N4-Methylpyrimidine-2,4,5,6-tetraamine can coordinate with a metal ion, forming a stable complex. The metal ion can then be used as a catalyst or in other chemical reactions.
Biochemische Und Physiologische Effekte
Metepa has no known biochemical or physiological effects on humans or animals. It is a non-toxic compound that is safe to handle and use in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N4-Methylpyrimidine-2,4,5,6-tetraamine in laboratory experiments is its ability to form stable complexes with metal ions. This makes it useful in the synthesis of MOFs and coordination polymers. Additionally, N4-Methylpyrimidine-2,4,5,6-tetraamine is a non-toxic compound that is safe to handle and use in laboratory experiments.
However, one limitation of using N4-Methylpyrimidine-2,4,5,6-tetraamine is its relatively high cost compared to other ligands. Additionally, N4-Methylpyrimidine-2,4,5,6-tetraamine is not soluble in organic solvents, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N4-Methylpyrimidine-2,4,5,6-tetraamine. One area of interest is in the development of new metal-organic frameworks and coordination polymers using N4-Methylpyrimidine-2,4,5,6-tetraamine as a ligand. Additionally, N4-Methylpyrimidine-2,4,5,6-tetraamine could be used in the development of new catalysts for various chemical reactions.
Another area of interest is in the study of the electronic and magnetic properties of N4-Methylpyrimidine-2,4,5,6-tetraamine complexes. This could lead to the development of new materials for use in electronics and other applications.
Overall, N4-Methylpyrimidine-2,4,5,6-tetraamine is a promising compound that has many potential uses in scientific research. Its unique properties make it a valuable tool for the synthesis of new materials and the study of various chemical reactions.
Synthesemethoden
Metepa can be synthesized through a reaction between 2,4,5,6-tetraaminopyrimidine and formaldehyde in the presence of methanol. The reaction yields N4-Methylpyrimidine-2,4,5,6-tetraamine as a white crystalline powder with a purity of over 99%.
Wissenschaftliche Forschungsanwendungen
Metepa has been extensively studied for its potential use in various scientific research applications. One of the most significant applications of N4-Methylpyrimidine-2,4,5,6-tetraamine is in the field of coordination chemistry. Metepa is a versatile ligand that can form stable complexes with metal ions, making it useful in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.
Eigenschaften
CAS-Nummer |
116977-14-1 |
|---|---|
Produktname |
N4-Methylpyrimidine-2,4,5,6-tetraamine |
Molekularformel |
C5H10N6 |
Molekulargewicht |
154.17 g/mol |
IUPAC-Name |
4-N-methylpyrimidine-2,4,5,6-tetramine |
InChI |
InChI=1S/C5H10N6/c1-9-4-2(6)3(7)10-5(8)11-4/h6H2,1H3,(H5,7,8,9,10,11) |
InChI-Schlüssel |
LDSKYBSUXACIEJ-UHFFFAOYSA-N |
SMILES |
CNC1=NC(=NC(=C1N)N)N |
Kanonische SMILES |
CNC1=NC(=NC(=C1N)N)N |
Synonyme |
Pyrimidinetetramine, N4-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bis[(2-methylpropan-2-yl)oxy]phosphoryl-naphthalen-2-ylmethanol](/img/structure/B51882.png)
![2,2-Dichloro-N-[(1S,2S)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide](/img/structure/B51884.png)

![5,7-Dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B51886.png)
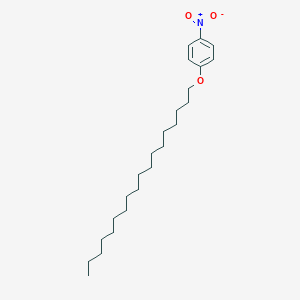
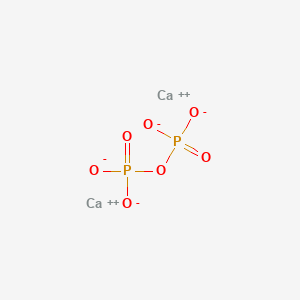
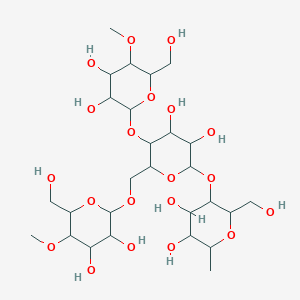
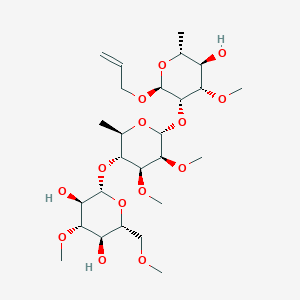

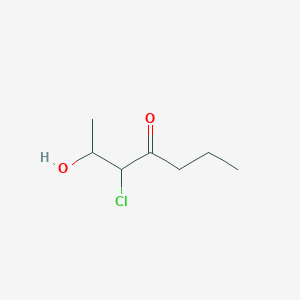

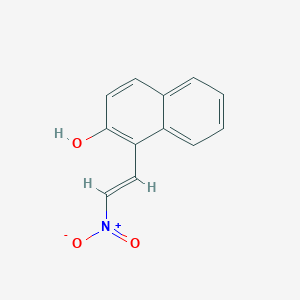
![(1R,2R,4S,5R)-1,2,4-trichloro-5-[(E)-2-chloroethenyl]-1,5-dimethylcyclohexane](/img/structure/B51910.png)
![Ethyl 4-[(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoate](/img/structure/B51911.png)